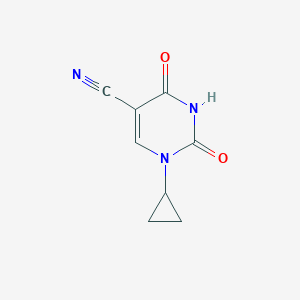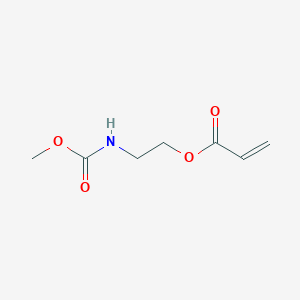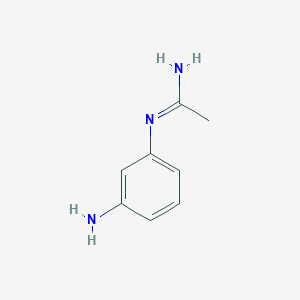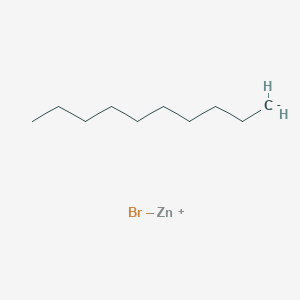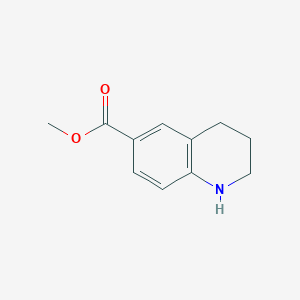
1H-Pyrazole-5-carbonyl chloride, 3-ethyl-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-5-carbonyl chloride, 3-ethyl-1-methyl-, also known as EMPCl, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a versatile intermediate that can be used in the synthesis of different organic compounds, including pharmaceuticals, agrochemicals, and materials. In
Scientific Research Applications
1H-Pyrazole-5-carbonyl chloride, 3-ethyl-1-methyl- has been used in various scientific research applications. It has been used as a key intermediate in the synthesis of pharmaceutical compounds such as angiotensin receptor blockers and dipeptidyl peptidase-4 inhibitors. 1H-Pyrazole-5-carbonyl chloride, 3-ethyl-1-methyl- has also been used in the synthesis of agrochemicals, such as herbicides and insecticides. In addition, 1H-Pyrazole-5-carbonyl chloride, 3-ethyl-1-methyl- has been used in the synthesis of materials such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-5-carbonyl chloride, 3-ethyl-1-methyl- is not well understood. However, it is believed to act as a reactive intermediate in organic synthesis, forming covalent bonds with other molecules. 1H-Pyrazole-5-carbonyl chloride, 3-ethyl-1-methyl- has been shown to react with a variety of nucleophiles, including amines, alcohols, and thiols.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of 1H-Pyrazole-5-carbonyl chloride, 3-ethyl-1-methyl-. However, it is believed to be a reactive intermediate that can form covalent bonds with biological molecules. This could potentially lead to toxic effects, although further research is needed to determine the exact mechanisms of action.
Advantages and Limitations for Lab Experiments
1H-Pyrazole-5-carbonyl chloride, 3-ethyl-1-methyl- has several advantages for lab experiments. It is a versatile intermediate that can be used in the synthesis of a variety of organic compounds. It also has a high yield, making it an attractive option for large-scale synthesis. However, 1H-Pyrazole-5-carbonyl chloride, 3-ethyl-1-methyl- is a reactive intermediate and can be difficult to handle. It requires careful handling and storage to avoid decomposition or unwanted reactions.
Future Directions
There are several future directions for research on 1H-Pyrazole-5-carbonyl chloride, 3-ethyl-1-methyl-. One area of interest is the development of new synthetic routes for 1H-Pyrazole-5-carbonyl chloride, 3-ethyl-1-methyl- that are more efficient and environmentally friendly. Another area of interest is the exploration of new applications for 1H-Pyrazole-5-carbonyl chloride, 3-ethyl-1-methyl- in the synthesis of materials and pharmaceuticals. Finally, further research is needed to understand the mechanism of action and potential toxic effects of 1H-Pyrazole-5-carbonyl chloride, 3-ethyl-1-methyl-.
Conclusion
In conclusion, 1H-Pyrazole-5-carbonyl chloride, 3-ethyl-1-methyl- is a versatile intermediate that has potential applications in various fields. Its synthesis method is well established, and it has been used in the synthesis of pharmaceuticals, agrochemicals, and materials. Further research is needed to understand its mechanism of action and potential toxic effects, as well as to explore new applications and synthetic routes.
Synthesis Methods
1H-Pyrazole-5-carbonyl chloride, 3-ethyl-1-methyl- can be synthesized by the reaction of 3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified by distillation or recrystallization. The yield of 1H-Pyrazole-5-carbonyl chloride, 3-ethyl-1-methyl- is typically high, making it an attractive intermediate for organic synthesis.
properties
CAS RN |
169885-18-1 |
|---|---|
Molecular Formula |
C7H9ClN2O |
Molecular Weight |
172.61 g/mol |
IUPAC Name |
5-ethyl-2-methylpyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C7H9ClN2O/c1-3-5-4-6(7(8)11)10(2)9-5/h4H,3H2,1-2H3 |
InChI Key |
UKWCDSHJZHDHKN-UHFFFAOYSA-N |
SMILES |
CCC1=NN(C(=C1)C(=O)Cl)C |
Canonical SMILES |
CCC1=NN(C(=C1)C(=O)Cl)C |
synonyms |
1H-Pyrazole-5-carbonyl chloride, 3-ethyl-1-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione, 1,3-dimethyl-11-[(methylthio)methyl]-](/img/structure/B62610.png)

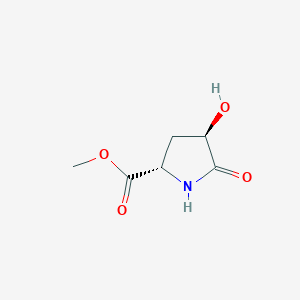



![1-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B62622.png)
